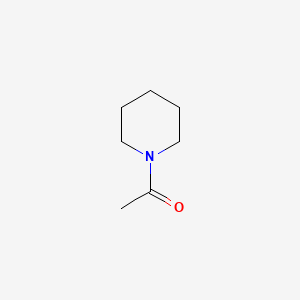

1-Acetylpiperidine

描述

Contextualization of N-Acylated Piperidine (B6355638) Derivatives in Chemical Science

N-acylated piperidine derivatives are a significant class of heterocyclic compounds that feature a piperidine ring with an acyl group attached to the nitrogen atom. smolecule.com This structural motif is a cornerstone in medicinal chemistry and organic synthesis due to the wide range of pharmacological activities exhibited by these compounds. google.com The piperidine scaffold itself is prevalent in numerous natural products and synthetic pharmaceuticals, and the N-acylation provides a means to modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. These derivatives have been investigated for a multitude of therapeutic applications, including as anti-inflammatory agents, analgesics, and in the treatment of neurodegenerative diseases.

Historical Trajectory and Current Significance of 1-Acetylpiperidine in Academic Inquiry

This compound, also known as N-acetylpiperidine, is a fundamental example of an N-acylated piperidine. smolecule.comnist.gov Its history is intertwined with the broader exploration of piperidine chemistry. While early research focused on its basic chemical properties and synthesis, contemporary studies have delved into its utility as a versatile building block in the synthesis of more complex molecules. smolecule.com Its significance in modern research stems from its role as a key intermediate in the development of pharmaceuticals and agrochemicals. Current academic inquiry often involves the use of this compound in the synthesis of novel compounds with potential biological activity and in studies of reaction mechanisms and conformational analysis. smolecule.com

Scope and Objectives of Contemporary Research on this compound

Contemporary research on this compound is multifaceted, with several key objectives:

Synthetic Methodology: Developing more efficient, scalable, and environmentally friendly methods for the synthesis of this compound and its derivatives. vulcanchem.com

Medicinal Chemistry: Utilizing this compound as a scaffold to design and synthesize new therapeutic agents. This includes creating derivatives with enhanced potency and selectivity for specific biological targets. acs.org

Reaction Chemistry: Investigating the reactivity of the acetyl group and the piperidine ring to expand its applications in organic synthesis. smolecule.com

Structural and Conformational Analysis: Employing advanced spectroscopic and computational techniques to understand the three-dimensional structure and conformational dynamics of this compound and its derivatives, which is crucial for understanding its biological activity. vulcanchem.com

Structure

3D Structure

属性

IUPAC Name |

1-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-7(9)8-5-3-2-4-6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDISMIMTGUMORD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060679 | |

| Record name | Piperidine, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-42-8 | |

| Record name | 1-Acetylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ACETYLPIPERIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(1-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-piperidyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Acetylpiperidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YC8YEW5QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 1 Acetylpiperidine

Established and Novel Approaches for the Synthesis of 1-Acetylpiperidine

The synthesis of this compound and its derivatives is primarily achieved through the acylation of the parent piperidine (B6355638) ring, though alternative strategies have been developed to access more complex and substituted analogues.

Acylation Reactions of Piperidine: Optimization and Mechanistic Insights

The most direct and common method for synthesizing this compound is the N-acylation of piperidine. smolecule.comontosight.ai This reaction typically involves treating piperidine with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride. smolecule.comontosight.ai The mechanism proceeds via a nucleophilic acyl substitution, where the nitrogen atom of the piperidine ring attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (acetate or chloride) to yield the final amide product, this compound.

Optimization of this reaction often focuses on controlling the reaction conditions to maximize yield and purity. For instance, the reaction between piperidine and acetic anhydride is exothermic, and controlling the temperature is crucial. The use of a base or catalyst can facilitate the reaction, particularly when less reactive acylating agents are used. smolecule.com In some synthetic protocols, especially in solid-phase peptide synthesis, incomplete washing of excess acetic anhydride can lead to the acetylation of the N-terminal amino group of a peptide, while any remaining piperidine can react with the anhydride. researchgate.net

| Acylating Agent | Catalyst/Conditions | Key Findings | Reference(s) |

| Acetic Anhydride | Neat, onH₂O, subH₂O | The reaction is exothermic. Microreaction systems with water can achieve high-speed, chemoselective N-acylation without a catalyst. | |

| Acetyl Chloride | Reflux conditions | A common laboratory method for the acylation of piperidine. | smolecule.comontosight.ai |

| Acetic Anhydride | Dichloromethane (B109758) (DCM) | Used in the synthesis of this compound-4-carboxylic acid from isonipecotic acid with a 45% yield. |

Alternative Synthetic Routes to this compound and its Derivatives

Beyond direct acylation, alternative routes have been developed, particularly for synthesizing substituted this compound derivatives.

One notable multi-step strategy is used to prepare 1-tert-butoxycarbonyl-4-acetylpiperidine. This method starts with 4-carboxypiperidine, which is first protected with a di-tert-butyl dicarbonate (B1257347) (Boc₂O) group. The resulting carboxylic acid is then converted to a Weinreb amide, which subsequently reacts with a Grignard reagent to introduce the acetyl group. This approach avoids direct acylation and allows for the construction of specific isomers.

Another novel approach involves the synthesis of 4-aryl-4-acetyl piperidines starting from 4-aryl pyridines. In a key step, 4-phenyl pyridine (B92270) reacts with acetic anhydride in the presence of indium powder. The resulting 1,4-diacetyl-4-phenyl-1,4-dihydropyridine is then hydrogenated to yield the saturated piperidine ring. google.com This method provides a pathway to C4-substituted acetylpiperidines that are otherwise difficult to access.

| Starting Material | Key Reagents | Product | Reference(s) |

| 4-Piperidinecarboxylic acid | 1. Boc₂O, NaOH/THF; 2. N,O-dimethylhydroxylamine HCl, Et₃N, iBCF; 3. MeMgBr, THF | 1-tert-butoxycarbonyl-4-acetylpiperidine | |

| 4-Phenyl pyridine | Acetic anhydride, Indium powder, H₂/Pd-C | 4-Phenyl-4-acetyl piperidine | google.com |

Stereoselective and Regioselective Synthesis Strategies for Related Acetylpiperidines

Controlling stereochemistry and regiochemistry is critical when synthesizing complex piperidine derivatives for applications in medicinal chemistry.

Stereoselective Synthesis: The preparation of enantiomerically pure acetylpiperidines often requires stereoselective methods. One effective technique is enzymatic resolution. For example, Candida antarctica lipase (B570770) B has been used for the enantioselective resolution of racemic piperidine derivatives, allowing for the isolation of specific enantiomers like (3S)-1-acetylpiperidine-3-carboxylic acid. Other general strategies applicable to piperidine synthesis include the use of chiral auxiliaries, asymmetric catalysis, and starting from a chiral pool. The Pudovik reaction, involving the nucleophilic addition of phosphites to imines, can be rendered stereoselective by using chiral amines, chiral aldehydes, or chiral catalysts to control the configuration of the resulting α-aminophosphonates, which can be analogues of substituted piperidines.

Regioselective Synthesis: The ability to introduce functional groups at specific positions on the piperidine ring is a significant synthetic challenge. A notable example of regioselectivity is a copper-catalyzed reaction that introduces a methoxycarbonyl methyl group specifically at the C2 position of pyridine using acetic anhydride. The resulting N-acetyl-1,2-dihydropyridyl acetic acid methyl ester is a valuable precursor for synthesizing polyfunctionalized piperidines with unconventional substitution patterns. General methods for regioselective synthesis, such as Pd(II)-catalyzed cascade reactions, allow for the controlled construction of highly substituted heterocyclic systems, a principle that can be extended to piperidine frameworks. rsc.org

Functional Group Transformations and Derivatization of this compound

This compound can undergo various reactions at both the acetyl group and the piperidine ring, making it a versatile scaffold for further chemical modification.

Reactions at the N-Acetyl Moiety

The N-acetyl group itself can be chemically transformed. The carbonyl group of the acetyl moiety can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride, yielding an N-(1-hydroxyethyl)piperidine derivative. smolecule.com

Furthermore, the acetyl group can be removed entirely. Hydrolysis under aqueous basic conditions, often with heating, cleaves the amide bond to regenerate the secondary amine of the piperidine ring. unipi.it This deacetylation step is a common strategy in multi-step syntheses where the acetyl group serves as a temporary protecting group for the piperidine nitrogen. unipi.it

Functionalization of the Piperidine Ring System of this compound

While the N-acetyl group deactivates the nitrogen, the carbon skeleton of the piperidine ring can still be functionalized. The synthesis of derivatives such as 1-acetyl-4-piperidone (B160193) demonstrates that functional groups can be introduced or manipulated at various positions on the ring. This ketone functionality at the C4 position opens up a wide range of subsequent chemical transformations.

Similarly, this compound-4-carboxylic acid is a key intermediate used in the synthesis of various pharmaceutical agents, including CCR5 antagonists for HIV treatment and nhNK1 antagonists. sigmaaldrich.com The carboxylic acid group can be converted into an acid chloride, which is a reactive intermediate for forming amides and esters. unipi.it For instance, this compound-4-carbonyl chloride can be prepared by treating the corresponding carboxylic acid with thionyl chloride and subsequently used in Friedel-Crafts acylation reactions. The direct functionalization of the piperidine C-H bonds in an N-acetylated ring is challenging, but strategies are emerging. A notable reaction involves the copper-catalyzed coupling of pyridine and acetic anhydride, which ultimately leads to a C2-functionalized N-acetyl piperidine derivative after reduction.

Multi-component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step, which enhances efficiency and atom economy. beilstein-journals.orgwikipedia.org While this compound itself is not typically a starting component in classical MCRs, the piperidine scaffold is a common motif assembled through such reactions, often followed by or incorporating an N-acylation step. rsc.orgmdpi.com

One notable approach involves the biocatalytic synthesis of piperidine derivatives. For instance, a lipase-catalyzed MCR has been developed for the synthesis of clinically valuable piperidines from benzaldehyde, aniline, and an acetoacetate (B1235776) ester. rsc.org In this strategy, the enzyme, Candida antarctica lipase B (CALB), facilitates the assembly of the substituted piperidine core. Subsequent N-acylation of the resulting piperidine nitrogen would yield the corresponding this compound derivative.

Another relevant reaction is the copper-catalyzed Perkin–Acyl-Mannich reaction of acetic anhydride with pyridine. This process leads to the formation of N-acetyl-1,2-dihydropyridyl acetic acid methyl ester. acs.org This intermediate is a valuable building block for creating polyfunctionalized piperidine derivatives that bear unconventional substitution patterns. acs.org The reaction essentially builds a functionalized N-acetylated piperidine precursor in a convergent manner.

The Hantzsch reaction, a classic MCR, is also utilized to synthesize 1,4-dihydropyridine (B1200194) derivatives, which can be precursors to piperidines. beilstein-journals.orgmdpi.com The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through a three-component reaction, showcasing the versatility of MCRs in creating fused piperidine systems. mdpi.com These heterocyclic cores can then be subjected to N-acylation to install the acetyl group.

Below is a table summarizing MCRs that produce piperidine scaffolds, which are direct precursors to this compound derivatives.

| MCR Type | Reactants | Catalyst | Product Scaffold | Reference |

| Lipase-catalyzed MCR | Benzaldehyde, Aniline, Acetoacetate ester | Immobilized Candida antarctica lipase B (CALB) | Substituted Piperidine | rsc.org |

| Perkin–Acyl-Mannich | Pyridine, Acetic Anhydride | Copper(II) triflate | N-acetyl-1,2-dihydropyridine | acs.org |

| Hantzsch Reaction | Aldehyde, β-ketoester, Ammonia/Ammonium acetate (B1210297) | Acid or Base | 1,4-Dihydropyridine | beilstein-journals.orgmdpi.com |

| Chichibabin Reaction | Aldehyde, 3-Acetyl coumarins, Ammonium acetate | Acid | Substituted Pyridine | mdpi.com |

Reaction Kinetics and Mechanistic Elucidation of this compound Formation and Transformation

The study of reaction kinetics and mechanisms provides fundamental insights into how this compound is formed and how it behaves in chemical transformations. This includes understanding the rates of N-acylation, the nature of transient species like transition states and intermediates, and the pathways of its degradation, such as hydrolysis.

Kinetic Studies of N-Acylation Processes Involving Piperidine

The N-acylation of piperidine is a key reaction for forming this compound. Kinetic studies of this process reveal how factors like the acylating agent, catalyst, and reaction conditions influence the reaction rate.

The kinetic resolution of substituted piperidines through enantioselective acylation has been a subject of detailed study. acs.org In these resolutions, chiral catalysts are used to selectively acylate one enantiomer of a racemic piperidine derivative faster than the other. The efficiency of this process is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers. For the kinetic resolution of disubstituted piperidines using a chiral hydroxamic acid, selectivity factors up to 52 have been achieved. acs.org

The enzymatic resolution of cis-(±)-dimethyl this compound-2,3-dicarboxylate through selective hydrolysis catalyzed by Candida antarctica lipase B (CALB) also provides kinetic data. researchgate.net This reaction follows Michaelis-Menten kinetics. The observed maximum reaction rate (Vmax,obsd) and Michaelis constant (Km,obsd) provide a measure of the enzyme's efficiency and its affinity for the substrate. researchgate.net Further studies have used rational design to engineer lipase variants with significantly enhanced catalytic efficiency (kcat/Km) for this specific transformation. engineering.org.cn

Kinetic studies on the acylation of piperidine with phenyl benzoates in mixed solvent systems like water-2-propanol and water-dioxane have also been conducted. researchgate.net These studies explore how the solvation of the amine reactant affects the kinetic regularities of the acylation process. Similarly, the kinetics of the reaction between piperidine and N-(2,4-dinitrophenyl)imidazole have been investigated to understand the mechanism of nucleophilic substitution. acs.org

The following table presents kinetic parameters from relevant studies.

| Reaction | Substrate/Reagents | Catalyst/Conditions | Kinetic Parameter(s) | Reference |

| Kinetic Resolution | Disubstituted Piperidines | Chiral Hydroxamic Acid / N-Heterocyclic Carbene | Selectivity factor (s) up to 52 | acs.org |

| Enzymatic Hydrolysis | cis-(±)-Dimethyl this compound-2,3-dicarboxylate | Candida antarctica Lipase B (CALB), pH 7.5, 45 °C | Vmax,obsd = 0.061 M/h/g, Km,obsd = 0.2 M | researchgate.net |

| Acylation | Piperidine / Phenyl Benzoates | Water-2-propanol or Water-dioxane | Rate constants (k) dependent on solvent composition | researchgate.net |

Investigation of Transition States and Intermediates in this compound Reactions

The elucidation of reaction mechanisms relies heavily on identifying and characterizing transient species such as intermediates and transition states. ucsb.edualmerja.com For reactions involving this compound, both computational and experimental studies have provided insights into these fleeting structures.

In the enantioselective acylation of disubstituted piperidines, a concerted 7-membered transition state model for the acyl transfer has been proposed and supported by experimental and computational (DFT) studies. acs.org This model suggests a transition state where the acyl group is transferred from the acylating agent to the piperidine nitrogen in a single, coordinated step, involving a seven-membered ring-like arrangement of atoms. These studies revealed a strong preference for the acylation of conformers where the α-substituent on the piperidine ring occupies an axial position. acs.org

Computational studies using density functional theory (B3LYP) have been employed to examine the mechanism of amide bond cleavage in sterically hindered derivatives related to this compound. acs.org These studies have optimized the structures of equilibrium and transition state configurations involved in different proposed mechanisms. For this compound itself, optimized transition state structures for amide bond cleavage have been calculated, providing detailed geometric parameters and energy profiles for the reaction pathways. acs.org

Intermediates such as N-acyliminium ions are also relevant in the synthesis of piperidine alkaloids from functionalized piperidine precursors. acs.org While not directly formed from this compound, these reactive intermediates are key in building complexity on the piperidine skeleton, which is often N-acylated. The reaction of acetic anhydride with pyridine has been shown to proceed through an N-acetylpyridinium acetate intermediate, which then leads to the formation of N-acetyl-1,2-dihydropyridyl acetic acid. acs.org

The table below summarizes key findings on transition states and intermediates.

| Reaction Type | System Studied | Finding | Methodology | Reference |

| Enantioselective Acylation | Disubstituted Piperidines | Concerted 7-membered transition state model proposed. | Experimental and DFT Calculations | acs.org |

| Amide Bond Cleavage | This compound | Optimized equilibrium and transition state structures calculated. | DFT (B3LYP) Calculations | acs.org |

| Perkin–Acyl-Mannich | Pyridine + Acetic Anhydride | Implies an N-acetylpyridinium intermediate. | Experimental Observation | acs.org |

Mechanistic Studies of Hydrolytic Pathways of this compound

The hydrolysis of this compound, an amide, involves the cleavage of the amide bond to yield piperidine and acetic acid. This transformation can be catalyzed by acid or base and is generally slower than the hydrolysis of esters or acid chlorides. libretexts.org

Acid-Catalyzed Hydrolysis: The acid-catalyzed hydrolysis of amides like this compound typically proceeds through a multi-step mechanism. libretexts.org

Protonation: The reaction begins with the protonation of the carbonyl oxygen, not the nitrogen, as the nitrogen's lone pair is delocalized by resonance. This protonation makes the carbonyl carbon more electrophilic.

Nucleophilic Attack: A water molecule, acting as a weak nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the piperidine ring. This converts the piperidide group into a better leaving group (piperidine). libretexts.org

Elimination: The lone pair on the hydroxyl oxygen assists in expelling the piperidine molecule, reforming the carbonyl group and creating a protonated carboxylic acid.

Deprotonation: A final deprotonation step yields the carboxylic acid (acetic acid) and the protonated amine (piperidinium ion). This final step is effectively irreversible because the resulting amine is protonated by the acidic medium, rendering it non-nucleophilic and preventing the reverse reaction.

Base-Catalyzed Hydrolysis: The mechanism for base-catalyzed hydrolysis involves the direct attack of a strong nucleophile, the hydroxide (B78521) ion (OH⁻). libretexts.org

Nucleophilic Addition: The hydroxide ion attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate with a negative charge on the oxygen. chemistrysteps.com

Elimination: The tetrahedral intermediate collapses, and the amide ion (the piperidide anion in this case) is eliminated as the leaving group. This is generally a difficult and rate-limiting step because the amide ion is a very poor leaving group (the pKa of piperidine is high). libretexts.orgchemistrysteps.com The reaction often requires heat to proceed.

A computational study on the cleavage of sterically hindered amides related to this compound has also proposed an alternative "proton switching pathway," where an α-hydrogen from the acetyl group migrates to the amide nitrogen, facilitated by solvent molecules. acs.org This leads to the formation of a ketene (B1206846) intermediate, which is then attacked by a solvent molecule. For this compound, the rate-determining step in this pathway was found to be the initial α-hydrogen migration. acs.org

Molecular Structure and Conformation

Elucidation of the Crystal Structure

Dynamic NMR Studies of Ring Inversion and Acetyl Rotation in 1-Acetylpiperidine

Conformational Dynamics and Isomerism

The piperidine (B6355638) ring in this compound is not static and undergoes conformational changes, primarily through ring inversion. The energy barrier for this process can be studied using dynamic NMR spectroscopy and computational methods. Due to the presence of the acetyl group, rotational isomerism (or atropisomerism) around the C-N amide bond is also a possibility. The rotation around this bond is restricted due to its partial double bond character, leading to distinct syn and anti conformers. Computational studies, such as those using Density Functional Theory (DFT), can be employed to determine the relative stabilities of these conformers.

Computational Chemistry and Theoretical Studies of 1 Acetylpiperidine

Molecular Dynamics Simulations and Conformational Landscape Exploration of 1-Acetylpiperidine

While quantum calculations excel at describing static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations generate a trajectory of a molecule by solving Newton's equations of motion, providing a "movie" of atomic movements and conformational changes over time. diva-portal.org

To simulate this compound in a realistic environment, a computational model is constructed consisting of one or more solute molecules surrounded by a large number of solvent molecules, such as water, in a "box". cp2k.orgresearchgate.net The interactions between all atoms are described by a set of functions and parameters known as a force field (e.g., AMBER, OPLS3).

MD simulations are performed for nanoseconds or longer to allow the system to equilibrate and to sample a wide range of molecular motions and interactions. These simulations are invaluable for understanding:

Solvation Structure: How solvent molecules (e.g., water) arrange themselves around this compound.

Dynamic Behavior: How the molecule tumbles, vibrates, and changes conformation in solution.

Complex Interactions: How this compound interacts with other molecules, such as biological macromolecules like proteins or enzymes, which is crucial in fields like drug design.

MD simulations provide a powerful method for exploring the conformational landscape of this compound dynamically. By analyzing the simulation trajectory, one can observe the flexibility of the piperidine (B6355638) ring and the rotational dynamics of the acetyl group.

The piperidine ring is expected to predominantly sample the stable chair conformation. researchgate.net However, the simulation can reveal the energy barriers and pathways for ring inversion or transitions to higher-energy conformations like twist-boat or boat forms, which may occur transiently.

The orientation of the acetyl group is also dynamic. The simulation tracks the rotation around the N-CO bond, showing fluctuations around the minimum energy conformations. This analysis can generate a probability distribution of the relevant dihedral angles, illustrating the most populated conformational states and the flexibility of the molecule in a given environment.

Table 4: Conformational Dynamics of this compound from MD Simulations

| Molecular Feature | Observed Dynamic Behavior | Information Gained |

|---|---|---|

| Piperidine Ring | Predominantly chair conformation with occasional puckering. | Confirmation of ring stability and pathways for conformational change. |

| Acetyl Group Rotation | Fluctuations around low-energy rotameric states. | Mapping of the accessible conformational space and rotational flexibility. |

| Overall Molecule | Tumbling and diffusion within the solvent. | Transport properties and solvent interactions. |

Conformational Analysis of the Piperidine Ring and Acetyl Group Orientation

QSAR and Cheminformatics Applications for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are computational methodologies central to modern drug discovery. vjs.ac.vn QSAR studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These ligand-based computational screening approaches provide an alternative to costly and time-intensive laboratory experiments.

Development of Quantitative Structure-Activity Relationships for this compound Derivatives

The development of a QSAR model is a foundational step in rational drug design, providing insights into the structural features that govern a compound's pharmacological effect. These models are built by correlating physicochemical descriptors of molecules with their experimentally determined biological activities.

A key example involving a related structure is a three-dimensional (3D)-QSAR study conducted on a series of piperidine-4-carboxamide derivatives as antagonists for the human chemokine CCR5 receptor. chosun.ac.kr For such 3D-QSAR models, a common methodology is Comparative Molecular Field Analysis (CoMFA), which assumes that changes in biological activity correlate with variations in the steric and electrostatic fields of the molecules. In the CCR5 antagonist study, the analysis revealed the importance of specific substitutions on the piperidine ring for activity. The model showed that the N-acetyl piperidine group was positioned deep inside the receptor, suggesting its critical role in anchoring the ligand. chosun.ac.kr Such studies help to understand the surfaces of enzymes or receptors, guiding the design of new derivatives with improved potency.

Predictive Modeling for Biological Activity and Reactivity of this compound Scaffolds

Predictive modeling leverages computational tools to forecast the biological effects of novel chemical structures, accelerating the identification of promising therapeutic candidates. This approach has been successfully applied to scaffolds containing the this compound moiety.

In a recent effort to identify inhibitors for the SARS-CoV-2 main protease (Mpro), researchers employed a suite of computational tools to screen and prioritize newly generated compounds. This workflow included machine learning-based 3D-QSAR models and other predictive analyses to assess biological activity and binding affinity a priori. Among the tens of thousands of generated candidates, those featuring an acetylpiperidine core moiety were identified as promising. Subsequent experimental testing confirmed that a compound with this scaffold showed an IC₅₀ value of 3.41 ± 0.0015 µM against the target enzyme.

Table 2: Computational Tools for Predictive Modeling of Acetylpiperidine Scaffolds

This table outlines the computational methods used in a study to predict the activity of potential SARS-CoV-2 Mpro inhibitors, including those with an acetylpiperidine core.

| Computational Tool/Method | Purpose in Predictive Modeling |

|---|---|

| Generative Deep Learning Models | Generation of tens of thousands of novel candidate compounds preserving the core scaffold. |

| Structural Alert & Toxicity Analysis | Early-stage filtering of potentially toxic or unstable molecules. |

| High Throughput Virtual Screening | Rapid computational assessment of binding to the target protein. |

| ML-based 3D-QSAR | Predicting biological activity and binding affinity based on 3D structural features. |

| Graph Neural Networks | Predicting biological activity from the graph representation of the molecule. |

| Molecular Dynamics Simulations | Highlighting allosteric modulations in the protein upon ligand binding. |

Virtual Screening and Ligand Design Incorporating this compound Moieties

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov The process involves selecting compounds using computer programs to predict their binding orientation and affinity to a target receptor. vjs.ac.vnnih.gov This method significantly reduces the number of compounds that need to be tested experimentally, saving time and resources. vjs.ac.vn

The process typically begins with a known 3D structure of the target protein. u-strasbg.fr A library of potential ligands is then "docked" into the active site of the target, a method which predicts the preferred orientation of the ligand when bound to the receptor to form a stable complex. chemrevlett.com These docked poses are then "scored" to rank the ligands based on their predicted binding affinity. u-strasbg.fr

The this compound moiety has emerged as a valuable scaffold in such virtual screening campaigns. In the search for SARS-CoV-2 Mpro inhibitors, high-throughput virtual screening was a key component of the computational pipeline that led to the identification of an active compound containing an acetylpiperidine core. This demonstrates the utility of VS in filtering vast chemical spaces to find novel hits.

Ligand design often involves using a known active scaffold, like this compound, as a starting point. By using this core structure, new libraries of derivatives can be designed and virtually screened to optimize interactions with the target and improve biological activity. unipi.it For example, structure-based pharmacophore models can be built to identify the key interaction points, and new molecules incorporating the this compound moiety can be designed to better match these requirements. mdpi.com

Biological and Pharmacological Research Applications of 1 Acetylpiperidine and Its Derivatives

Neurochemical and Receptor Interaction Studies of 1-Acetylpiperidine Analogues

Derivatives of this compound have been a focal point in neuropharmacology due to their ability to interact with various components of the central nervous system. Research indicates that these compounds can influence neurotransmitter systems and cellular signaling pathways, making them subjects of investigation for potential therapeutic benefits in neurological disorders.

Ligand binding assays are fundamental in pharmacology for determining how strongly a compound (ligand) binds to a specific receptor. This affinity is a critical indicator of a drug candidate's potential efficacy. Various studies have utilized these assays, often employing radiolabeled ligands, to quantify the binding affinity of this compound derivatives to a range of neuroreceptors.

Research has demonstrated that piperidine-based compounds can exhibit high affinity for specific receptors. For instance, a series of piperidine (B6355638)/piperazine-based derivatives showed significant affinity for Sigma 1 (S1R) receptors, with binding affinity (Kᵢ) values in the nanomolar range. One promising compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, displayed a Kᵢ value of 3.2 nM for the S1R. Similarly, studies on spirobenzo-oxazinepiperidinone derivatives revealed their high affinity as inhibitors of the human equilibrative nucleoside transporter 1 (hENT1). Other research has pointed to the interaction of 1-acetyl-4-piperidone (B160193) with opioid receptors and 1-acetyl-piperidine-4-carboxylic acid derivatives with the CCR5 receptor.

| This compound Derivative Class | Receptor/Target | Reported Affinity/Activity | Reference |

|---|---|---|---|

| Piperidine/piperazine-based derivatives | Sigma 1 Receptor (S1R) | Kᵢ values from 3.2 to 434 nM | |

| Spirobenzo-oxazinepiperidinones | Human Equilibrative Nucleoside Transporter 1 (hENT1) | High affinity, pKᵢ and pKᴅ values determined | |

| 1-Acetyl-4-piperidone | Opioid Receptors | Potential interaction noted | |

| 1-Acetyl-piperidine-4-carboxylic acid derivatives | CCR5 Receptor | Binding to an allosteric site |

The this compound scaffold serves as a platform for developing molecules that can modulate neurotransmitter systems. The brain's endocannabinoid system, for example, is a key regulator of neurotransmitter release through its CB1 receptors. Benzoylpiperidine derivatives that inhibit the enzyme monoacylglycerol lipase (B570770) (MAGL) can modulate this system by altering the levels of endocannabinoids.

A significant area of research has been the investigation of this compound derivatives as enzyme inhibitors. This inhibition can be a key mechanism behind their pharmacological effects.

One notable example is the inhibition of soluble epoxide hydrolase (sEH) by 1-(1-acetylpiperidin-4-yl)-3-adamantanylurea (APAU). Inhibition of sEH increases the levels of protective epoxyeicosatrienoic acids (EETs), and in studies with hyperglycemic rats, APAU treatment helped preserve cardiac myocyte structure and function.

Another well-studied target is monoacylglycerol lipase (MAGL). Benzoylpiperidine derivatives have been developed as reversible, competitive inhibitors of MAGL, with some compounds achieving IC₅₀ values in the low nanomolar range. Kinetic studies confirmed a competitive mechanism for these inhibitors.

Additionally, research has identified other enzymatic targets. A derivative containing an N-acetyl piperidine moiety was found to be a highly selective and potent inhibitor of PARP14, an enzyme involved in cellular signaling and stress responses, with an EC₅₀ of 3 nM in a cellular context. Other studies have suggested that some piperidine derivatives can inhibit succinate (B1194679) dehydrogenase, an enzyme critical to the mitochondrial electron transport chain and cellular energy production.

| Derivative/Class | Target Enzyme | Inhibition Data (IC₅₀/EC₅₀/Kᵢ) | Mechanism | Reference |

|---|---|---|---|---|

| 1-(1-Acetylpiperidin-4-yl)-3-adamantanylurea (APAU) | Soluble Epoxide Hydrolase (sEH) | Not specified | Pharmacological inhibition | |

| Benzoylpiperidine derivatives | Monoacylglycerol Lipase (MAGL) | Kᵢ values from 11 to 37 nM | Reversible, Competitive | |

| Veliparib analogue with N-acetyl piperidine | PARP14 | EC₅₀ = 3 nM (cellular) | Inhibition of ADP-ribosylation | |

| This compound-4-carbohydrazide (B1331146) derivatives | Succinate Dehydrogenase | Not specified | Inhibition leading to disruption of cellular respiration |

Modulation of Neurotransmitter Systems by this compound Scaffolds

Antimicrobial and Antifungal Activity Investigations of this compound Scaffolds

The piperidine ring is a common feature in molecules with antimicrobial properties. smolecule.com Consequently, derivatives of this compound have been synthesized and evaluated for their effectiveness against a variety of bacterial and fungal pathogens. academicjournals.org

Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For example, a derivative of this compound-4-carbohydrazide demonstrated significant activity against Staphylococcus aureus, a Gram-positive bacterium, with a minimum inhibitory concentration (MIC) of 32 µg/mL. Another investigation into novel piperidine derivatives found one compound to be particularly potent, exhibiting strong inhibitory activity against seven different bacterial strains. academicjournals.org

| Derivative/Class | Bacterial Pathogen | Reported Activity (MIC) | Reference |

|---|---|---|---|

| This compound-4-carbohydrazide derivative | Staphylococcus aureus | 32 µg/mL | |

| Novel piperidine derivative (Compound 6) | Bacillus subtilis | 0.75 mg/mL | academicjournals.org |

| Bacillus cereus, E. coli, S. aureus, and others | Good inhibitory zones (≥ 6 mm) | academicjournals.org | |

| Piperidine derivative (Compound 2) | Staphylococcus aureus, Escherichia coli | More active than analogue (Compound 1) | |

| Sulfonamide piperidine derivative (C4) | Xanthomonas oryzae pv. oryzae (Xoo) | Inhibited growth at 2.02 µg/mL |

Understanding the mechanism of action is crucial for developing effective antibacterial agents. Research into piperidine derivatives has revealed multiple ways they can exert their effects on bacterial cells. A primary mechanism involves the disruption of the bacterial cell membrane. fip.org

A study on a sulfonamide piperidine derivative (C4) proposed a dual mechanism of action against the plant pathogen Xanthomonas oryzae. First, the compound interacts with and inhibits dihydropteroate (B1496061) synthase, an enzyme essential for folate synthesis in bacteria. Second, it causes irreversible damage to the cell membrane. Scanning electron microscopy of bacteria treated with the compound revealed cells that had lost their normal shape, appearing wrinkled and shriveled, which is consistent with membrane damage. Other potential mechanisms for antibacterial compounds include the inhibition of critical enzymes like ATPase and DNA gyrase or the disruption of protein synthesis. fip.org The ability of some compounds to damage the cell membrane can lead to the leakage of cytoplasmic contents, ultimately causing cell death.

The investigation of this compound scaffolds has also extended to their potential as antifungal agents. smolecule.com Studies have shown that certain derivatives possess inhibitory activity against various fungal species.

In an evaluation of six novel piperidine derivatives, four compounds displayed varying degrees of inhibition against the fungi Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.org However, not all derivatives were effective; two compounds from the same study showed no activity against any of the seven fungi tested, highlighting the importance of specific structural features for antifungal efficacy. academicjournals.org

A potential cellular target for the antifungal action of these compounds is the enzyme succinate dehydrogenase. As a key component of the mitochondrial electron transport chain, its inhibition disrupts cellular respiration and energy production, which can be lethal to fungal cells.

Structure-Activity Relationship Studies for Antimicrobial Properties

The investigation into the antimicrobial properties of this compound derivatives often involves structure-activity relationship (SAR) studies to understand how chemical modifications influence their efficacy. These studies are crucial for designing more potent antibacterial and antifungal agents.

Research on novel thiosemicarbazides bearing a piperidine moiety has been conducted to explore their antibacterial and antifungal activities. A SAR study that included conformational analysis and various physicochemical descriptors helped guide further synthetic work. benthamdirect.com For antifungal activity, significant molecular descriptors were identified as the electrostatic potential surface, the highest occupied molecular orbital energy, surface area, volume, and hydration energy. benthamdirect.com

In one study, the introduction of a thiosemicarbazone moiety to a piperidine ring was explored for its potential antibacterial and antifungal effects. biomedpharmajournal.org The results indicated that while the parent piperidin-4-ones had some antibacterial activity, the thiosemicarbazone derivatives showed significantly enhanced antifungal activity. biomedpharmajournal.org This suggests that the addition of the thiosemicarbazone group is a key structural feature for antifungal potency.

Another study synthesized six novel piperidine derivatives and evaluated their antimicrobial activities. academicjournals.org One particular derivative (compound 6) demonstrated the most potent inhibitory activity against seven tested bacterial strains. academicjournals.org Conversely, some derivatives showed no activity against certain fungal species like Fusarium verticilliodes and Candida utilus. academicjournals.org This highlights the specificity of structural requirements for activity against different microbial classes.

SAR studies on 3,5-diamino-piperidine derivatives, designed as aminoglycoside mimetics, revealed that symmetric substitution of two 3,5-diaminopiperidine (DAP) moieties on a triazine core resulted in an optimal configuration for inhibiting bacterial translation and growth. nih.gov Interestingly, an acetamide (B32628) substitution on the piperidine ring was found to abolish the antibacterial activity. nih.gov

The table below summarizes the minimum inhibitory concentration (MIC) values for selected piperidine derivatives against various microbial strains, illustrating the impact of structural variations on antimicrobial potency.

| Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |

| Thiosemicarbazide derivative | C. albicans | 25 | researchgate.net |

| Thiosemicarbazide derivative | A. niger | 25 | researchgate.net |

| Piperidin-4-one derivative (Compound 6) | B. subtilus | 0.75 mg/ml | academicjournals.org |

| Piperidin-4-one derivative (Compound 6) | E. coli | 1.5 mg/ml | academicjournals.org |

| Indole Diketopiperazine derivative (Compound 3b) | S. aureus | 0.39-1.56 | |

| Indole Diketopiperazine derivative (Compound 3c) | P. aeruginosa | 0.39-1.56 |

This table presents a selection of data from the referenced studies and is not exhaustive.

Cancer Research and Antitumor Potential of this compound Derivatives

Derivatives of this compound are a subject of significant interest in cancer research due to their potential as antitumor agents. The piperidine scaffold is a common feature in many biologically active compounds and pharmaceuticals, and its modification can lead to potent anticancer properties.

In vitro studies have shown that derivatives of 1-(this compound-4-carbonyl)piperidine-4-carboxylic acid can inhibit the proliferation of cancer cells. The antitumor effects are often attributed to the unique three-dimensional structure of these compounds, which can enhance interactions with protein binding sites on cancer cells. Research has explored their anticancer activity through various synthetic pathways, with some derivatives showing promising results in inducing apoptosis in cancer cells.

For instance, one study reported that a synthesized piperidine molecule exhibited a high level of cytotoxic effect on A549 lung cancer cells, suggesting its potential as an important molecule for anticancer studies. nwmedj.org The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined to be 32.43 µM for this particular compound on A549 cells. nwmedj.org

The anticancer activity of this compound derivatives is often mediated through the induction of apoptosis and the inhibition of cell proliferation. These compounds can trigger various molecular pathways that lead to programmed cell death in cancer cells.

A key mechanism involves the induction of apoptosis through the activation of caspases and the disruption of mitochondrial function. Piperidine derivatives can influence the release of mitochondrial cytochrome C and alter the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) proteins, which in turn activates caspases-3, -8, and -9, leading to apoptosis. For example, one piperidine derivative was found to induce apoptosis in PC3 prostate cancer cells by increasing the expression of BAX while decreasing the levels of XIAP and BCL-2.

Some piperidine derivatives have been shown to arrest the cell cycle at specific phases, thereby inhibiting cancer cell proliferation. For instance, certain arylpiperazine derivatives act as G2/M-specific cell cycle inhibitors and also inhibit the anti-apoptotic Bcl-2 protein.

The generation of reactive oxygen species (ROS) is another mechanism by which these compounds can induce apoptosis. Increased ROS levels can lead to mitochondrial dysfunction, which is a critical step in the apoptotic cascade. mdpi.com

Identifying the specific molecular targets of this compound analogues is a critical step in understanding their mechanism of action and developing them into effective anticancer drugs. Chemical proteomics has emerged as a powerful tool for this "target deconvolution" process. This approach often involves immobilizing the drug on a solid support to capture its protein targets from cell lysates, which are then identified using mass spectrometry.

While specific targets for many this compound derivatives are still under investigation, research on broader classes of piperidine-containing compounds provides insights. For instance, some piperidine-embedded anticancer agents have been shown to act as ligands for the M3 muscarinic acetylcholine (B1216132) receptor (M3R), which is involved in the proliferation and metastasis of certain cancer cells. Another study on a piperidinone derivative identified IκB kinase (IKKb) as a target. The activation of IKKb is a key factor in NF-κB transcription, which promotes chronic inflammation in carcinomas.

The table below lists some identified molecular targets for broader classes of compounds that include the piperidine moiety.

| Compound Class | Identified Target | Implicated Cancer Process | Reference |

| Piperidine-embedded agents | M3 Muscarinic Acetylcholine Receptor (M3R) | Cell proliferation, metastasis | |

| Piperidinone derivative | IκB kinase (IKKb) | Chronic inflammation, neoplastic progression | |

| Piperine (N-acylpiperidine) | Thioredoxin Reductase (TrxR) | Autophagy, ROS levels | mdpi.com |

| Piperine (N-acylpiperidine) | STAT-3, p38 | Cell invasion, metastasis |

This table provides examples of targets for piperidine-containing compounds to illustrate the research area, not necessarily direct targets of this compound itself.

The pharmacodynamic properties of this compound derivatives are evaluated through both in vitro and in vivo studies to assess their effects on cancer cells and tumors.

In vitro studies typically involve treating various cancer cell lines with the compounds to determine their cytotoxic and antiproliferative effects. For example, a derivative of 1-(this compound-4-carbonyl)piperidine-4-carboxylic acid was assessed in breast cancer cell lines and showed a significant decrease in cell viability with an IC50 of 25 µM. Another study demonstrated that a synthesized piperidine molecule had a cytotoxic effect on A549 lung cancer cells, with cytotoxicity reaching 66.90% at a concentration of 100 µM. nwmedj.org

In vivo studies are crucial for evaluating the antitumor activity in a whole-organism context. These studies often use animal models, such as mice with tumor xenografts, to assess the compound's ability to inhibit tumor growth. For example, piperine, a naturally occurring N-acylpiperidine, has been shown in in vivo experiments to induce autophagy by inhibiting PI3K signaling, which led to a decrease in oral cancer tumor growth. mdpi.com It also demonstrated the ability to reduce lung metastasis in other models. mdpi.com

The table below presents selected pharmacodynamic data for piperidine derivatives from in vitro studies.

| Derivative/Compound | Cancer Cell Line | In Vitro Effect | IC50 Value | Reference |

| 1-(this compound-4-carbonyl)piperidine-4-carboxylic acid derivative | Breast Cancer | Decreased cell viability | 25 µM | |

| 1-benzyl-1-(2- methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 (Lung Cancer) | Cytotoxicity (66.90% at 100 µM) | 32.43 µM | nwmedj.org |

| Piperine | Ovarian Cancer (A2780) | Decreased cell viability | 8 µM | mdpi.com |

| Dasatinib (contains piperazine, related heterocycle) | Gastric Cancer (AGP-01) | Inhibition of cell growth | <1 µM | oncotarget.com |

This table highlights examples of in vitro pharmacodynamic data.

Target Identification in Cancer Cells for this compound Analogues

Metabolic Pathways and Biotransformation of this compound

The metabolism of drugs involves biotransformation reactions, primarily occurring in the liver, that convert lipophilic compounds into more water-soluble products for excretion. These reactions are generally categorized as Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation). The N-acetyl group in this compound makes it an amide. Research suggests that acetylated piperidines are less susceptible to oxidative metabolism compared to other derivatives like ethyl esters or benzyl (B1604629) derivatives, which can act as substrates for cytochrome P450 (CYP) enzymes.

The biotransformation of the piperidine ring itself can occur through various pathways. One general pathway for piperidine derivatives is oxidation at the alpha or beta positions of the ring. cymitquimica.com For some piperidine compounds, N-dealkylation is a predominant metabolic reaction, often catalyzed by CYP enzymes. cymitquimica.com However, the stability of the acetyl group in this compound may alter this typical metabolic profile.

The liver is the primary site for drug metabolism, largely mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes, located mainly in the endoplasmic reticulum of hepatocytes, are responsible for the oxidative metabolism of a vast number of drugs. The major human CYP isoforms involved in drug metabolism belong to families 1, 2, and 3, with CYP3A4 being one of the most abundant and responsible for the metabolism of over 30% of drugs. nih.gov

Drug candidates can interact with CYP enzymes in several ways: they can be substrates, inhibitors, or inducers of these enzymes. Inhibition of a CYP enzyme can lead to decreased metabolism of co-administered drugs, potentially causing toxicity, while induction can increase metabolism, possibly reducing the efficacy of other drugs.

Studies on piperidine derivatives have shown varied interactions with CYP isoforms. For instance, a study on a series of piperidine derivatives reported their ability to inhibit different P450 isoforms (1A1, 1A2, 2B1, 2E1, and 3A1) in rat liver microsomes. Some compounds showed selective inhibition, for example, one was a potent and selective inhibitor for CYP2B1. The acetylated nature of this compound suggests it may be less prone to oxidative metabolism by CYPs compared to other piperidine structures. However, the potential for this compound or its metabolites to inhibit or induce CYP enzymes remains an important area of investigation to predict potential drug-drug interactions.

Identification of Metabolites and Their Biological Activity

The biotransformation of this compound and its derivatives is a critical area of investigation for understanding their pharmacokinetic profiles and potential biological consequences. While comprehensive metabolic mapping of this compound itself is not extensively detailed in publicly available research, the metabolic fate of piperidine and its more complex derivatives provides a strong basis for predicting its primary metabolites. The principal metabolic transformations anticipated for this compound include enzymatic hydrolysis of the acetyl group and oxidation of the piperidine ring.

Metabolic studies of cyclic tertiary amines, such as piperidine derivatives, indicate that common oxidative transformations include N-dealkylation, ring hydroxylation, and α-carbonyl formation. For instance, piperine, a well-known alkaloid containing a piperidine moiety, undergoes metabolic processes that include hydroxylation and dehydrogenation.

One of the primary expected metabolic pathways for this compound is the hydrolysis of the N-acetyl group, which would yield piperidine and acetic acid. This reaction can be catalyzed by various hydrolases in the body. The resulting piperidine can then enter its own metabolic pathway, which is known to produce metabolites such as 3-hydroxypiperidine (B146073) and 4-hydroxypiperidine.

Furthermore, enzymatic hydrolysis of various acetylated piperidine derivatives has been demonstrated, often employing lipases such as Candida antarctica lipase B. researchgate.net These studies showcase the susceptibility of the acetyl group to enzymatic cleavage. researchgate.net

The biological activity of these potential metabolites is of significant interest. Piperidine itself is a known constituent in the mammalian body, including the brain, and is believed to have neuromodulatory functions. The hydroxylated metabolites, 3-hydroxypiperidine and 4-hydroxypiperidine, are considered to be major, less active metabolites of piperidine, suggesting that this metabolic step could be a deactivation pathway.

In the case of more complex derivatives, the metabolites can retain or exhibit new biological activities. For example, research on other N-acylpiperidine derivatives has shown that metabolites can have their own distinct pharmacological profiles. The metabolic stability of the this compound structure is also a key factor in the design of new therapeutic agents, with acetylated piperidines showing different metabolic stability compared to other derivatives like ethyl esters or benzyl derivatives.

Impact of this compound on Endogenous Metabolic Processes

This compound and its derivatives have been shown to interact with and influence a variety of endogenous metabolic processes, most notably fatty acid metabolism and piperidine metabolism.

Research has demonstrated that certain derivatives of this compound can act as inhibitors of key enzymes involved in lipid metabolism. For example, 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH). This enzyme is crucial for the metabolism of fatty acid epoxides, such as epoxyeicosatrienoic acids (EETs), which are important signaling molecules with anti-inflammatory, antihypertensive, and cardioprotective effects. By inhibiting sEH, these this compound derivatives can increase the levels of beneficial EETs, thereby impacting lipid signaling pathways.

Furthermore, derivatives of this compound have been investigated for their potential to inhibit acetyl-CoA carboxylase (ACC), a key regulatory enzyme in fatty acid synthesis. The inhibition of ACC can lead to a decrease in the production of malonyl-CoA, which in turn can reduce fatty acid synthesis and promote fatty acid oxidation.

A study on the fecal metabolome of individuals with Alzheimer's disease identified this compound as a metabolite linked to alterations in piperidine metabolism. This suggests that this compound may be an indicator or a participant in the metabolic dysregulation associated with this neurodegenerative disease.

The hydrolysis of the N-acetyl group, a primary metabolic reaction, releases piperidine into the system, which can then influence metabolic pathways where piperidine is a substrate or modulator. The metabolic processing of this compound and its derivatives is also relevant in the context of drug development, as the stability of the acetyl group and the subsequent metabolic transformations can significantly affect the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. For instance, the acetyl group can influence the compound's susceptibility to oxidative metabolism.

Catalytic and Industrial Applications of 1 Acetylpiperidine

1-Acetylpiperidine as a Solvent or Co-Solvent in Chemical Reactions

While this compound is known to be soluble in various organic solvents, its own use as a primary solvent or co-solvent for chemical reactions is not extensively documented in publicly available research. ontosight.ai The following sections explore the theoretical considerations and potential for such applications.

Solvent Effects on Reaction Rates and Selectivity

The solvent environment can profoundly influence the rate and selectivity of a chemical reaction. Factors such as polarity, viscosity, and specific solute-solvent interactions (like hydrogen bonding) play a crucial role. Solvents can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering the activation energy of a reaction.

Currently, there is a lack of specific studies in the scientific literature that investigate the solvent effects of this compound on various reaction types. To understand its potential impact, one would need to consider its physicochemical properties, such as its dielectric constant, dipole moment, and hydrogen bonding capabilities. As a polar aprotic solvent, it could theoretically be suitable for reactions involving polar reactants or transition states. However, without experimental data, any discussion on its specific effects on reaction rates and selectivity remains speculative.

Application in Green Chemistry Solvents Systems

Green chemistry emphasizes the use of environmentally benign solvents, which are often derived from renewable resources, are biodegradable, and have low toxicity. acs.org While there is a significant drive towards identifying and utilizing greener solvents to replace hazardous ones, there is no prominent research suggesting the use of this compound as a green solvent. Its synthesis is typically derived from petrochemical sources, and data on its biodegradability and environmental impact are not widely reported in the context of green solvent applications.

Recovery and Recycling Methodologies for this compound as a Solvent

The ability to recover and recycle solvents is a key principle of green and sustainable chemistry, reducing waste and operational costs. rsc.org Common industrial methods for solvent recovery include distillation, where solvents are separated based on differences in boiling points.

There are no specific, documented methodologies for the recovery and recycling of this compound when used as a solvent, as its application in this manner is not established. Theoretically, standard distillation techniques could be applicable, provided its boiling point allows for efficient separation from reaction components and it remains stable under the required thermal conditions.

This compound as a Ligand or Precursor in Catalysis

The role of organic molecules as ligands in transition metal catalysis is a cornerstone of modern synthetic chemistry. studymind.co.uk Ligands can modulate the electronic and steric properties of a metal center, thereby influencing the catalyst's activity, selectivity, and stability.

Design and Synthesis of Metal Complexes Featuring this compound Ligands

The synthesis of metal complexes with ligands containing piperidine (B6355638) moieties is a well-established field. scirp.orgresearchgate.net However, a thorough review of the scientific literature reveals a notable absence of studies focused on the intentional design and synthesis of metal complexes where this compound itself functions as a primary ligand. The nitrogen atom in this compound is part of an amide functional group. This significantly reduces its basicity and coordinating ability compared to the parent piperidine, where the nitrogen is a secondary amine. The delocalization of the nitrogen lone pair onto the adjacent carbonyl oxygen makes it a much weaker Lewis base, and therefore, a less effective ligand for most metal centers.

While piperidine and its derivatives are common in ligand design, the N-acetyl group appears to disfavor its direct use as a coordinating ligand in catalysis.

Application in Homogeneous and Heterogeneous Catalysis

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, while in heterogeneous catalysis, the catalyst is in a different phase from the reactants. hidenanalytical.com The performance of a catalyst is heavily dependent on the nature of the ligands coordinated to the metal center.

Consistent with the lack of reported metal complexes, there is no significant body of research demonstrating the application of this compound as a ligand in either homogeneous or heterogeneous catalysis. Some studies have utilized this compound as a reactant in catalytic reductions, for example, in its hydrogenation to form 1-ethylpiperidine. liverpool.ac.uk In these instances, this compound is the substrate being transformed, not a component of the catalyst itself.

The enzymatic resolution of derivatives such as cis-(±)-dimethyl this compound-2,3-dicarboxylate represents a form of biocatalysis. acs.org In these systems, the N-acetyl group is noted to influence the substrate's suitability for the enzyme's active site, but this does not involve this compound acting as a ligand in the context of organometallic catalysis. acs.org

Role of this compound in Polymer Chemistry and Material Science

The piperidine ring, functionalized with an acetyl group, serves as a useful moiety for integration into polymers, offering a way to modify their chemical and physical properties. While this compound itself is not typically a monomer, its derivatives are synthesized for incorporation into polymer structures. smolecule.com

Incorporation into Polymer Backbones or Side Chains

Derivatives of this compound are primarily incorporated into the side chains of polymers. A clear example is the synthesis and polymerization of monomers derived from piperidine. For instance, an amino alcohol, 1-chloro-3-piperidino-2-propanol, can be synthesized and then esterified with methacrylic acid to produce the monomer 1-chloro-3-piperidino-2-propylmethacrylate (XPPMA). researchcommons.org

This monomer can then undergo radical polymerization. In this architecture, the main polymer backbone is formed by the carbon-carbon bonds of the methacrylate (B99206) units, while the piperidine-containing group constitutes a side chain. researchcommons.org The polymerization kinetics, including the rate of reaction and the final polymer yield, are influenced by factors such as monomer and initiator concentrations, temperature, and the nature of the solvent. researchcommons.org

Effects on Polymer Properties and Functionality

The incorporation of piperidine-based units into a polymer's structure can significantly alter its properties. Adding such functional groups can enhance material characteristics like flexibility and durability. The presence of the cyclic amide structure of the this compound moiety can be expected to influence several key polymer properties:

Polarity and Solubility: The acetylpiperidine group increases the polarity of the polymer side chains, which affects the polymer's solubility in different solvents and its interaction with other materials.

Mechanical Properties: The introduction of bulky side chains can affect the packing of polymer chains, influencing properties like tensile strength and elastic modulus. vssut.ac.in For example, adding functional groups can turn a brittle polymer into a toughened one.

Glass Transition Temperature (Tg): The flexibility of the polymer backbone and the nature of the side groups determine the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Bulky side chains generally restrict chain motion, which can lead to a higher Tg.

Table 2: Potential Effects of Incorporating this compound Derived Units

| Property | Effect | Rationale |

|---|---|---|

| Flexibility | Can be enhanced | Introduction of specific side chains can alter inter-chain interactions. |

| Durability | Can be improved | Functional groups can modify the polymer's response to stress and environmental factors. |

| Polarity | Increased | The amide functionality of the acetylpiperidine group is polar. |

| Chain Packing | Altered | Bulky side groups affect how closely polymer chains can pack together, impacting density and crystallinity. libretexts.org |

Development of Advanced Materials Utilizing this compound Derived Units

The application of this compound derivatives extends to the creation of advanced, high-value materials, particularly in the pharmaceutical industry. The most significant example is the use of (2S,3R)-dimethyl this compound-2,3-dicarboxylate, produced via the previously mentioned enzymatic resolution, as an enantiomerically pure precursor for the synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. This compound is an expensive and crucial building block in the industrial production of the broad-spectrum antibiotic Moxifloxacin. The ability to synthesize this chiral intermediate with high purity, enabled by the specific properties of the this compound derivative, represents a key development in advanced chemical manufacturing.

Environmental Fate, Degradation, and Toxicological Mechanisms of 1 Acetylpiperidine

Environmental Persistence and Degradation Pathways of 1-Acetylpiperidine

The environmental persistence and degradation of this compound are influenced by a combination of photodegradation, biodegradation, and hydrolysis.

Photodegradation Mechanisms and Kinetics

Photodegradation in the atmosphere is a potential pathway for the breakdown of this compound. This process is primarily driven by reactions with photochemically produced hydroxyl radicals (•OH). The hydroxyl radical is a highly reactive species often referred to as the "detergent" of the troposphere due to its role in initiating the degradation of many pollutants. The reaction typically involves the abstraction of a hydrogen atom from the this compound molecule, leading to the formation of water and an alkyl radical. This initial step is crucial for the subsequent breakdown of the compound.

A study on the reactions of the cumyloxyl radical (CumO•), generated by laser flash photolysis, with various tertiary amides, including N-acetylpiperidine, provides insights into the reactivity of C-H bonds. The study found that with acetamides, hydrogen atom transfer (HAT) occurs almost exclusively from the C-H bonds that are alpha to the nitrogen atom. The alignment between the C-H bond being broken and the amide π-system can significantly increase the HAT rate constant.

The rate of reaction with hydroxyl radicals is a key factor in determining the atmospheric lifetime of organic compounds. For instance, theoretical calculations for the pesticide acetamiprid, which also contains an amide functional group, show that its reaction with hydroxyl radicals is a primary degradation pathway in the atmosphere. The lifetime of such compounds in the gas phase can vary depending on factors like temperature and the concentration of hydroxyl radicals.

Biodegradation Pathways and Microbial Involvement

Biodegradation is a significant route for the environmental breakdown of this compound, mediated by microorganisms. While specific studies detailing the complete microbial degradation pathway of this compound are not abundant, information on related compounds and enzymatic processes offers valuable insights.

Enzymes, particularly lipases, have been shown to be involved in the hydrolysis of related acetylated piperidine (B6355638) compounds. For example, Candida antarctica lipase (B570770) B (CAL-B) has been utilized for the enantioselective hydrolysis of cis-(±)-dimethyl this compound-2,3-dicarboxylate. researchgate.net This enzymatic resolution involves the preferential hydrolysis of one enantiomer, demonstrating the potential for microbial enzymes to act on the acetyl group of the piperidine ring. researchgate.net Such enzymatic hydrolysis can remove the acetyl group, which is a key step in the degradation process. unipi.it

The degradation of amides can be a critical step in the breakdown of more complex molecules. For instance, in the synthesis of certain compounds, the hydrolysis of the N-acetylpiperidine group is a necessary step. unipi.it This suggests that microbial enzymes capable of amide hydrolysis could play a role in the biodegradation of this compound in the environment. The presence of such enzymatic capabilities in various microorganisms indicates a potential for the breakdown of this compound in soil and water systems.

Hydrolysis and Other Abiotic Degradation Processes

Hydrolysis is another abiotic process that can contribute to the degradation of this compound. As an amide, this compound can undergo hydrolysis, particularly under acidic or basic conditions, to yield piperidine and acetic acid. researchgate.net The presence of water is essential for this reaction to occur.

The stability of this compound is generally considered to be stable under normal conditions. fishersci.com However, like many carbonyl compounds, it may undergo hydrolysis in the presence of water. The rate of hydrolysis can be influenced by pH and temperature. For example, the hydrolysis of piperine, which contains a piperidine ring connected to a different moiety, can be achieved through acidic or basic conditions. researchgate.net

In research settings, the removal of the acetyl group from the piperidine nitrogen via hydrolysis is a documented reaction, often carried out under aqueous basic conditions with heating. unipi.it This indicates that under certain environmental conditions, such as in alkaline waters or soils, the hydrolysis of this compound could be a relevant degradation pathway.

Ecotoxicological Impact Mechanisms of this compound in Aquatic and Terrestrial Systems

The ecotoxicological effects of this compound are an area of concern, with potential impacts on both aquatic and terrestrial organisms.

Toxicity Mechanisms in Aquatic Organisms

This compound and its derivatives have been shown to exhibit toxicity towards aquatic organisms. The primary measure of acute aquatic toxicity is the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for invertebrates like Daphnia.

For a related compound, this compound-4-carboxylic acid, the LC50 for the fathead minnow (Pimephales promelas) was predicted to be 1.428 mg/L over 96 hours, indicating that the substance is considered toxic to aquatic life. Based on this value, it could be classified as aquatic acute category 2. Another study on a similar compound reported an LC50 value between 5 mg/L and 10 mg/L for Rainbow Trout.